2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol

Description

Systematic IUPAC Nomenclature and Structural Descriptors

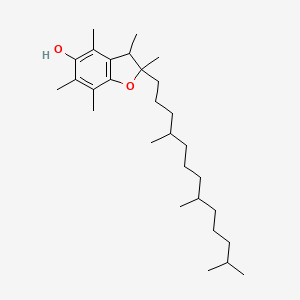

The systematic nomenclature of 2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds with multiple substituents. The preferred IUPAC name is designated as "2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-3H-1-benzofuran-5-ol," which systematically describes the core benzofuran ring system with its characteristic substitution pattern. This nomenclature explicitly identifies the five methyl groups positioned at the 2, 3, 4, 6, and 7 positions of the benzofuran scaffold, while the lengthy alkyl substituent at position 2 is described as "(4,8,12-trimethyltridecyl)" to indicate the specific branching pattern of the thirteen-carbon chain.

The structural descriptor system employed in chemical databases utilizes the Simplified Molecular Input Line Entry System (SMILES) notation "CC1C2=C(C(=C(C(=C2C)O)C)C)OC1(C)CCCC(C)CCCC(C)CCCC(C)C" to encode the complete molecular structure in a linear format. This notation systematically represents the connectivity of all atoms, including the stereochemical information embedded within the benzofuran ring fusion and the branched aliphatic chain. The International Chemical Identifier (InChI) provides an alternative structural descriptor format as "InChI=1S/C29H50O2/c1-19(2)13-10-14-20(3)15-11-16-21(4)17-12-18-29(9)25(8)26-24(7)27(30)22(5)23(6)28(26)31-29/h19-21,25,30H,10-18H2,1-9H3," offering a standardized representation that facilitates cross-database searching and identification.

The topological descriptors reveal significant structural complexity with twelve rotatable bonds contributing to conformational flexibility, while the molecular architecture exhibits a topological polar surface area of 29.5 square angstroms. The XLogP3 value of 10.7 indicates exceptionally high lipophilicity, consistent with the extensive hydrocarbon substitution pattern and the presence of only one hydrogen bond donor group represented by the phenolic hydroxyl functionality. These structural parameters position the compound within the realm of highly lipophilic natural product analogs and vitamin E-related structures.

Molecular Formula and Constitutional Isomer Relationships

The molecular formula C29H50O2 defines the constitutional framework of 2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol and establishes its relationship to a broader family of isomeric structures. With a molecular weight of 430.7061 atomic mass units, the compound shares its molecular formula with several significant constitutional isomers, most notably alpha-tocopherol (vitamin E), which represents the most biologically active member of this isomeric family. The constitutional isomer relationship between the target compound and alpha-tocopherol reflects fundamental differences in ring system organization, with the benzofuran structure contrasting with the chromanol ring system characteristic of tocopherols.

The exact mass determination of 430.381080833 atomic mass units provides precise molecular weight information that distinguishes the compound from closely related structures within the same nominal mass range. Constitutional isomer analysis reveals that while alpha-tocopherol maintains the same molecular formula, it exhibits a drastically different connectivity pattern centered around a 6-chromanol core structure rather than the benzofuran scaffold. This constitutional difference results in distinct chemical and biological properties despite identical elemental composition, highlighting the significance of connectivity patterns in determining molecular behavior.

| Constitutional Isomer | Core Ring System | CAS Registry | Biological Activity | Structural Classification |

|---|---|---|---|---|

| Target Compound | Benzofuran | 185672-33-7 | Impurity compound | Synthetic derivative |

| Alpha-tocopherol | Chromanol | 59-02-9 | Vitamin E activity | Natural product |

| Racemic alpha-tocopherol | Chromanol | 10191-41-0 | Mixed stereoisomers | Synthetic mixture |

Propriétés

IUPAC Name |

2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-3H-1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-19(2)13-10-14-20(3)15-11-16-21(4)17-12-18-29(9)25(8)26-24(7)27(30)22(5)23(6)28(26)31-29/h19-21,25,30H,10-18H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIMOLIQGNWOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C(=C(C(=C2C)O)C)C)OC1(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Acid-Catalyzed Condensation Using Montmorillonite K 10

Montmorillonite K 10, a layered aluminosilicate clay, has been widely employed as a heterogeneous catalyst for the synthesis of α-tocopherol and its derivatives. Duan et al. (2003) demonstrated its utility in condensing 2,3,5-trimethylhydroquinone (TMHQ) with isophytol to produce α-tocopherol, with the target benzofuranol emerging as a side product . The reaction proceeds via Friedel-Crafts alkylation, where the acidic sites on montmorillonite facilitate the formation of a carbocation from isophytol, which subsequently reacts with TMHQ.

Key parameters include a reaction temperature of 80–100°C and a catalyst loading of 10–20 wt%. Yields of α-tocopherol ranged from 21.0% to 64.4%, with the benzofuranol impurity forming due to incomplete cyclization or competing side reactions . The catalyst’s reusability was confirmed over three cycles without significant activity loss, making this method economically viable for large-scale production.

Lewis Acid Catalysis with Scandium(III) Trifluoromethanesulfonate

Matsui et al. (1995) pioneered the use of scandium(III) trifluoromethanesulfonate [Sc(OTf)₃] as a highly efficient Lewis acid catalyst for this condensation . With only 0.1 mol% catalyst, the reaction between TMHQ and isophytol in dichloromethane at 25°C achieved near-quantitative yields of α-tocopherol within 2 hours. The benzofuranol derivative forms in trace amounts (<1%) under these conditions, highlighting the catalyst’s selectivity.

Sc(OTf)₃ operates by coordinating to the hydroxyl groups of TMHQ, enhancing its electrophilicity and promoting nucleophilic attack by isophytol’s carbocation. The homogeneous nature of the catalyst allows for easy recovery via aqueous extraction, though its high cost limits industrial adoption.

Solid Acid Catalysis Using Nafion NR 50

Schager and Bonrath (1999) developed a sustainable approach using Nafion NR 50, a sulfonated tetrafluoroethylene copolymer . This solid acid catalyst enables the reaction at 60°C in toluene, yielding 85–90% α-tocopherol with <5% benzofuranol byproduct. The strong Brønsted acid sites (−SO₃H) in Nafion drive protonation of isophytol, generating a stable carbocation intermediate.

A key advantage is the catalyst’s stability under reflux conditions, allowing for continuous operation in fixed-bed reactors. Post-reaction, the catalyst is filtered and reactivated via sulfuric acid treatment, demonstrating robustness over 10 cycles.

Supercritical Carbon Dioxide (scCO₂) Mediated Synthesis

Kokubo et al. (2007) explored scCO₂ as a green solvent for this condensation . Using C₆F₅CHTf₂ (a fluorinated Brønsted acid) at 40°C and 10 MPa CO₂ pressure, α-tocopherol yields reached 78% with 12% benzofuranol formation. The low viscosity and high diffusivity of scCO₂ enhance mass transfer, while its tunable solvent strength minimizes side reactions.

In continuous-flow systems, Amberlyst 15 (a macroreticular resin) achieved 92% selectivity for α-tocopherol at 99% conversion, reducing benzofuranol impurities to <3% . This method eliminates organic solvents and aligns with green chemistry principles.

Mechanistic Insights and Byproduct Formation

The formation of 2,3-dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol is attributed to competing pathways during the condensation:

-

Incomplete Cyclization : Partial dehydration of the initial adduct yields the dihydrobenzofuranol structure.

-

Oxidative Side Reactions : Trace oxygen or residual moisture promotes hydroxylation at the 5-position.

-

Steric Hindrance : Bulky substituents on isophytol impede full aromatization, stabilizing the dihydro intermediate.

Comparative Analysis of Preparation Methods

Industrial Applications and Challenges

While Sc(OTf)₃ offers superior selectivity, its cost and difficulty in recycling favor montmorillonite or Nafion-based systems for bulk production. Supercritical CO₂ methods, though environmentally favorable, require high-pressure infrastructure, limiting adoption in resource-constrained settings. Future research should address catalyst leaching in heterogeneous systems and optimize scCO₂ processes for energy efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Applications De Recherche Scientifique

2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways.

Comparaison Avec Des Composés Similaires

Impurity A (all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-yl acetate)

Impurity B (all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-yl acetate)

- Structural Difference : Cis configuration at the dihydrobenzofuran ring.

- Concentration : Higher abundance (0.75–0.94%) compared to Impurity A, likely due to synthetic pathway preferences .

Key Comparison: Both impurities share the same molecular backbone as the target compound but differ in substituents (acetate vs. hydroxyl) and stereochemistry.

Azoxy-Tocopherol (C₅₈H₉₈N₂O₃)

- Structural Feature : Contains an azoxy group (-N=N(O)-) linking two chromanyl moieties.

- Side Chain: Retains the 4,8,12-trimethyltridecyl group but lacks the benzofuranol core.

OLES Compounds (1-(5,8-Dihydro-5,5,7,8,8-pentamethyl-2-naphthalenyl)-ethanone)

- Core Structure: Naphthalene ring system instead of benzofuranol.

- Substituents : Similar methyl groups but with a ketone functional group.

- Application : Primarily studied for olfactory properties, contrasting with the target compound’s role in feed additives .

Structural Isomers with C₂₉H₅₀O₂ Formula

Comparison: While sharing the molecular formula, Hakonanediol and Epihakonanediol lack the benzofuranol ring, resulting in distinct physicochemical properties (e.g., solubility, melting points) and biological functions.

Research Findings and Implications

- Synthetic Byproducts : The target compound and its acetate derivatives (Impurities A/B) are tightly controlled in Vitamin E production, with maximum limits set by the European Pharmacopoeia .

- Biological Relevance: Unlike tocopherols, the dihydrobenzofuranol structure may exhibit reduced antioxidant activity due to steric hindrance around the hydroxyl group .

- Toxicity Data: Limited studies exist; however, structural analogs like furathiocarb (a benzofuran-derived pesticide) highlight the need for rigorous impurity profiling .

Activité Biologique

2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol (CAS No. 185672-33-7) is a compound often categorized as an impurity of vitamin E. Its structural complexity and potential biological activities have garnered interest in various fields including pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its antioxidant properties and potential therapeutic applications.

- Molecular Formula : C29H50O2

- Molecular Weight : 430.71 g/mol

- CAS Number : 185672-33-7

- Structural Characteristics : The compound contains a benzofuran moiety which is significant for its biological activity.

Antioxidant Properties

Research indicates that compounds similar to 2,3-dihydro-5-benzofuranols exhibit antioxidant activities that can inhibit leukotriene biosynthesis. In a study evaluating various derivatives of this class, it was found that while the benzofuranol ring system itself was not a potent inhibitor of leukotriene biosynthesis, it served as a useful template for designing more effective antioxidant-based inhibitors . The biological evaluation showed that the potency of these compounds could be predicted based on their lipophilicity (log P), suggesting that modifications to the structure could enhance their biological efficacy.

Neuroprotective Effects

Another significant area of research has focused on the neuroprotective effects of related benzofuran compounds. A study demonstrated that certain analogues could protect against head injury in mice by inhibiting lipid peroxidation and scavenging superoxyl radicals . This suggests that 2,3-dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol may also possess similar protective effects through its antioxidant properties.

Study on Leukotriene Inhibition

In a controlled study involving isolated human polymorphonuclear leukocytes, several 2,3-dihydro-5-benzofuranol derivatives were synthesized and tested for their ability to inhibit leukotriene biosynthesis. The results indicated that while these compounds were not highly potent inhibitors individually, they provided insights into structural modifications that could enhance their activity .

Neuroprotection in Animal Models

A series of experiments evaluated the neuroprotective potential of alpha-tocopherol analogues against traumatic brain injury. The criteria for effectiveness included inhibition of lipid peroxidation and superoxyl radical scavenging capabilities. One specific analogue demonstrated significant neuroprotective effects in vivo . This highlights the potential for similar compounds like 2,3-dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol to be explored further for therapeutic applications in neuroprotection.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C29H50O2 |

| Molecular Weight | 430.71 g/mol |

| CAS Number | 185672-33-7 |

| Antioxidant Activity | Moderate |

| Neuroprotective Potential | Yes |

Q & A

Q. What are the recommended solid-phase extraction (SPE) protocols for isolating 2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol from complex matrices?

Methodological Answer: For environmental or biological samples, use Oasis HLB cartridges (60 mg, 3 cc) after preconditioning with methanol and ultrapure water. Filter samples through GF/F (0.7 μm) filters to remove particulates. Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) in toluene to minimize analyte adsorption. Internal standards like deuterated phenols (e.g., triclosan-d3) improve quantification accuracy. Post-extraction, elute with methanol and analyze via LC-MS/MS for high sensitivity .

Q. How is the structural integrity of this benzofuranol derivative confirmed during synthesis?

Methodological Answer: Characterize intermediates and final products using NMR and high-resolution mass spectrometry (HRMS). For example, benzofuran derivatives synthesized via NaH-mediated reactions in THF (as in benzofuranol analogs) require rigorous purification by silica gel chromatography. Monitor reaction progress with TLC (e.g., ethyl acetate/hexane eluent) and confirm regioselectivity via NOESY or COSY NMR experiments .

Q. What are the stability considerations for storing this compound in biological samples?

Methodological Answer: Store samples at −18°C immediately after spiking with internal standards to prevent degradation. Avoid repeated freeze-thaw cycles. For tissue homogenates, add 1% formic acid to inhibit enzymatic activity. Analyze stability under varying pH (4–9) and temperature (4–25°C) conditions to establish optimal storage protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in recovery rates during SPE optimization for this compound?

Methodological Answer: Compare sorbent performance (HLB vs. MCX/MAX) using spike-and-recovery experiments. For hydrophilic-lipophilic balance (HLB), adjust pH to 2–3 with HCl to protonate acidic groups, enhancing retention. For cationic exchange (MCX), use NH4F in methanol for elution. Validate recovery rates (target >85%) across three replicates and correct matrix effects using isotopic dilution .

Q. What mechanistic insights exist regarding the pseudoperoxidase activity of benzofuranol derivatives in enzyme inhibition studies?

Methodological Answer: Benzofuranol inhibitors (e.g., 5-lipoxygenase) exhibit pseudoperoxidase activity by stabilizing radical intermediates in the enzyme’s active site. Use stopped-flow spectroscopy to monitor Fe³⁺/Fe²⁺ transitions and electron paramagnetic resonance (EPR) to detect radical species. Compare IC50 values under anaerobic vs. aerobic conditions to delineate oxygen-dependent inhibition pathways .

Q. How can immunoassays be designed for this compound despite its lack of reactive functional groups?

Methodological Answer: Derivatize the compound with a carboxyl-containing spacer (e.g., 4-carbon chain) via nucleophilic substitution. Conjugate the hapten to carrier proteins (BSA/OVA) using carbodiimide chemistry. Validate antibody specificity via competitive ELISA with structurally similar analogs (e.g., carbofuran derivatives). Optimize cross-reactivity thresholds (<5%) for field-deployable immunochromatographic strips .

Key Research Gaps and Recommendations

- Stereochemical Analysis: The compound’s trimethyltridecyl substituent may introduce stereoisomerism. Use chiral HPLC (e.g., CHIRALPAK® IG-3) to resolve enantiomers and assess bioactivity differences.

- Ecotoxicology: Investigate photodegradation pathways using simulated sunlight (Xe lamp, λ > 290 nm) and identify transformation products via QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.